molecular formula C4H3FN2O2 B1339989 5-Fluorouracil-15N2 CAS No. 68941-95-7

5-Fluorouracil-15N2

Cat. No. B1339989
CAS RN: 68941-95-7
M. Wt: 132.06 g/mol
InChI Key: GHASVSINZRGABV-AKZCFXPHSA-N
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Description

5-Fluorouracil-15N2 is a variant of 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent . It is a nucleobase analog of uracil, where the hydrogen at position 5 is replaced by fluorine . The molecular formula is C4H3F15N2O2 and the molecular weight is 133.06 .


Molecular Structure Analysis

The molecular structure of 5-Fluorouracil-15N2 is similar to that of uracil, with a fluorine atom replacing the hydrogen at the carbon-5 position of the pyrimidine ring .


Chemical Reactions Analysis

5-Fluorouracil is a prodrug that undergoes a complex series of biotransformations to ribosyl and deoxyribosyl nucleotide metabolites . It functions by inhibiting DNA synthesis . It is also converted to the active metabolites FUTP and FdUTP, which induce RNA and DNA damage, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluorouracil-15N2 include a molecular weight of 132.10, and it is a solid at room temperature . More detailed thermophysical property data can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Research

5-Fluorouracil (5-FU) is often used in clinical research to study its pharmacokinetic and pharmacodynamic effects. The analysis of 5-FU in plasma can help understand its distribution, metabolism, and excretion in the body, which is crucial for optimizing dosing regimens .

Oncology Research: miRNA Modulation

Research has shown that microRNAs (miRNAs) can influence the response of cancer cells to 5-FU. For instance, overexpression of miR-147 can suppress cell proliferation and migration while enhancing the cytotoxic effects of 5-FU on hepatocellular carcinoma cells .

Cancer Treatment Mechanisms

Continuous research into 5-FU has expanded its use as a chemotherapeutic agent. Studies focus on improving its release profile and anticancer activity, particularly in breast cancer treatment. Understanding its mechanism of action is key to developing more effective cancer therapies .

Non-Coding RNA Impact

Non-coding RNAs play a significant role in determining patient responses to 5-FU. They modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other cell behaviors, which are critical areas of research for improving treatment outcomes .

Mechanism of Action

Target of Action

5-Fluorouracil-15N2, also known as 5-FU, is a pyrimidine analog that primarily targets thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By inhibiting TS, 5-FU interferes with DNA synthesis and disrupts cell proliferation .

Mode of Action

The main mechanism of action of 5-FU involves the formation of a covalently bound ternary complex . This complex is formed by the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS . This binding inhibits the function of TS, thereby disrupting DNA synthesis .

Biochemical Pathways

5-FU affects pyrimidine synthesis by inhibiting TS, which results in the depletion of intracellular dTTP pools . This disruption of pyrimidine synthesis leads to the misincorporation of fluoronucleotides into RNA and DNA, further inhibiting their normal function . The affected pathways and their downstream effects include cell apoptosis, autophagy, and epithelial–mesenchymal transition .

Pharmacokinetics

The pharmacokinetics of 5-FU is characterized by its poor and erratic bioavailability after oral administration . It has a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent requirement for administration . The variability in steady-state plasma concentrations of 5-FU during protracted venous infusion (PVI) is considerably less than previously reported .

Result of Action

The molecular and cellular effects of 5-FU’s action are primarily cytotoxic. It induces apoptosis, or programmed cell death, in cancer cells . Clinically, 5-FU is used in the treatment of various types of cancers, including colorectal and breast cancers, and cancers of the aerodigestive tract . Its use has led to improved overall and disease-free survival of patients with resected stage III colorectal cancer .

Action Environment

The action, efficacy, and stability of 5-FU can be influenced by various environmental factors. It’s important to note that the effectiveness of 5-FU can be affected by the development of drug resistance, which remains a significant limitation to its clinical use .

Safety and Hazards

5-Fluorouracil-15N2 is classified as toxic and may cause genetic defects and harm fertility or the unborn child . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Non-coding RNAs have a central impact on the response of patients to 5-FU. Modulation of expression levels of microRNAs or long non-coding RNAs may be a suitable approach to sensitize tumor cells to 5-FU treatment . This suggests a potential future direction for enhancing the efficacy of 5-Fluorouracil-15N2 in cancer treatment.

properties

IUPAC Name

5-fluoro-(1,3-15N2)1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHASVSINZRGABV-AKZCFXPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)[15NH]C(=O)[15NH]1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584013
Record name 5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorouracil-15N2

CAS RN

68941-95-7
Record name 5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluorouracil-15N2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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